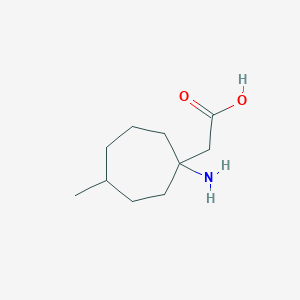
1-(Pyrimidin-2-YL)piperidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrimidin-2-yl)piperidin-3-amine dihydrochloride typically involves the reaction of pyrimidine derivatives with piperidine under controlled conditions. The reaction is carried out in the presence of suitable catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and stringent quality control measures. The process includes multiple purification steps to achieve the desired level of purity and consistency .
Chemical Reactions Analysis
Types of Reactions
1-(Pyrimidin-2-yl)piperidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction may produce piperidine derivatives .
Scientific Research Applications
1-(Pyrimidin-2-yl)piperidin-3-amine dihydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a biochemical tool for studying protein interactions and functions.
Drug Discovery: Employed in the development of new therapeutic agents targeting various diseases.
Biological Studies: Utilized in the investigation of cellular pathways and molecular mechanisms.
Industrial Applications: Applied in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-2-yl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to target proteins, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(Pyridin-2-yl)piperidin-3-amine dihydrochloride
- 2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4
Uniqueness
1-(Pyrimidin-2-yl)piperidin-3-amine dihydrochloride is unique due to its specific pyrimidine and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable tool in various research applications, particularly in proteomics and drug discovery .
Properties
Molecular Formula |
C9H16Cl2N4 |
|---|---|
Molecular Weight |
251.15 g/mol |
IUPAC Name |
1-pyrimidin-2-ylpiperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H14N4.2ClH/c10-8-3-1-6-13(7-8)9-11-4-2-5-12-9;;/h2,4-5,8H,1,3,6-7,10H2;2*1H |
InChI Key |
LRWODEIDZMIFHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-chloro-2-phenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13086198.png)
![Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-YL)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13086199.png)
![[1,2,4]Triazolo[1,5-a]pyrazin-5-ol](/img/structure/B13086200.png)




![3-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol](/img/structure/B13086230.png)



![2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]propanamide](/img/structure/B13086267.png)


